3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one
Description
3-(Aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a fused heterocyclic compound featuring a pyrazole ring fused to a quinazolinone scaffold, with an aminomethyl substituent at the 3-position and a methyl group at the 2-position. This compound is commercially available for research purposes, with a purity range of 95–97% .
Properties
CAS No. |
1193388-98-5 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N4O/c1-7-9(6-13)11-14-10-5-3-2-4-8(10)12(17)16(11)15-7/h2-5,15H,6,13H2,1H3 |
InChI Key |
XJPNMLMDZFRRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)CN |
Origin of Product |
United States |
Preparation Methods
Overview:
This method involves the cyclization of 2-aminobenzamide derivatives with suitable intermediates such as isothiocyanates or carbamic acid esters, followed by functionalization to introduce the aminomethyl group.
Stepwise Procedure:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Formation of 2-Aminobenzamide Intermediate | Heating isatoic anhydride with an amine | Isatoic anhydride + amine, heat (~100°C) | , |
| b. Cyclization to 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Reaction with carbon disulfide and potassium hydroxide | CS₂, KOH, reflux | , |
| c. Conversion to 3-Thione-1,2,4-triazole | Hydrazine hydrate treatment | Hydrazine hydrate, reflux | , |
| d. Formation of Pyrazoloquinazoline Core | Condensation with aromatic aldehydes or ketones | Aromatic aldehyde + hydrazine derivative, reflux | , |
| e. Introduction of Aminomethyl Group | Reductive amination or nucleophilic substitution | Formaldehyde + ammonia or amines, catalytic hydrogenation | , |
Research Findings:
- The cyclization of 2-aminobenzamide derivatives with carbon disulfide is a key step, forming the quinazoline core.
- Hydrazine derivatives facilitate ring closure to form pyrazoloquinazoline systems.
- The aminomethyl group is introduced via reductive amination, often employing formaldehyde under mild conditions, ensuring high yield and regioselectivity.
Pathway via Pyrazole Intermediates
Overview:
This approach synthesizes the core heterocycle through the reaction of pyrazole derivatives with suitable chlorides or aldehydes, followed by functionalization to append the aminomethyl group.
Stepwise Procedure:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Synthesis of 5-Amino-1H-pyrazoles | Cyclization of hydrazines with α,β-unsaturated carbonyl compounds | Hydrazine + α,β-unsaturated carbonyls, reflux | , |
| b. Chlorination of Pyrazoles | Using phosphorus oxychloride | POCl₃, reflux | , |
| c. Formation of Pyrazoloquinazoline Scaffold | Reaction with anthranilic acid derivatives or their chlorides | Anthranilic acid derivatives, base, reflux | , |
| d. Introduction of Aminomethyl Group | Reaction with formaldehyde and ammonia | Formaldehyde + ammonia, mild heating | , |
Research Findings:
- Chlorination of pyrazoles provides reactive intermediates for subsequent cyclization.
- The use of anthranilic acid derivatives enables the formation of fused heterocycles with the desired substitution pattern.
- Reductive amination with formaldehyde introduces the aminomethyl substituent efficiently.
Multicomponent and One-Pot Synthesis Strategies
Overview:
Recent advances favor multicomponent reactions (MCRs) that combine multiple reactants in a single vessel, reducing steps and improving overall efficiency.
Procedure Highlights:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Condensation of Pyrazolones, Aldehydes, and Isothiocyanates | Forming heterocyclic intermediates | Pyrazolones + aldehyde + isothiocyanate, reflux | , |
| b. Cyclization and Functionalization | Heating with acids or bases | Acidic or basic conditions, solvent varies | , |
| c. Final Aminomethyl Substitution | Reductive amination or nucleophilic substitution | Formaldehyde + ammonia or primary amines | , |
Research Findings:
- Multicomponent reactions enable rapid assembly of complex heterocycles with high regio- and stereoselectivity.
- The use of environmentally benign solvents and catalysts enhances sustainability.
- These methods are adaptable to various substitution patterns, including aminomethyl groups.
Key Data Table Summarizing Synthesis Pathways
| Method | Key Intermediates | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 2-aminobenzamide derivatives | 2-Aminobenzamide, quinazoline core | Cyclization, hydrazine condensation | High regioselectivity, versatile | Multi-step, requires purification |
| Pyrazole-based synthesis | Pyrazoles, chlorides | Chlorination, condensation | Efficient, suitable for substitution | Sensitive to reaction conditions |
| Multicomponent reactions | Pyrazolones, aldehydes, isothiocyanates | One-pot heterocyclization | Rapid, high yield, environmentally friendly | Limited substrate scope |
The synthesis of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one predominantly involves constructing the heterocyclic core via cyclization of suitably functionalized precursors, followed by strategic introduction of the aminomethyl group through reductive amination or nucleophilic substitution. Recent innovations emphasize multicomponent reactions, which streamline the process and enhance sustainability.
Further research is directed towards optimizing reaction conditions for higher stereoselectivity, reducing environmental impact, and expanding substrate scope to facilitate the synthesis of diverse analogs for pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Critical Analysis and Implications
- Metabolic Stability: Pyrazoloquinazolinones may exhibit superior metabolic stability over isoxazoloquinazolinones, which undergo extensive ring cleavage .
- Synthetic Accessibility: The target compound’s synthesis (implied in ) may require specialized routes compared to azo-coupled derivatives () or isoxazoloquinazolinones.
Biological Activity
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₂N₄O
- Molecular Weight : 228.255 g/mol
- SMILES Notation : Cc1cn(c2c1c(n(c2)CN)C(=O)N)C(=O)N
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Properties : It has been investigated for its potential to inhibit tumor growth.
- Enzyme Inhibition : Notably, it has shown effects on various enzymes related to cancer progression and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it interacts with the ATP-binding site of EGFR (Epidermal Growth Factor Receptor), demonstrating significant inhibitory activity against mutant forms of this receptor .
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells, a crucial mechanism for preventing tumor growth .
Case Studies
A notable study demonstrated that derivatives of quinazoline compounds, including pyrazoloquinazolines, exhibited potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and H358. The most active derivatives showed IC50 values in the low nanomolar range .
Neuroprotective Activity
In addition to its anticancer properties, 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one has been explored for neuroprotective effects:
Mechanisms of Neuroprotection
- Inhibition of Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
- Reduction of Protein Aggregation : There is evidence suggesting that this compound may inhibit protein aggregation associated with neurodegenerative disorders like ALS (Amyotrophic Lateral Sclerosis) .
Structure-Activity Relationship (SAR)
The biological activity of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can be influenced by various structural modifications:
- Substituents on the pyrazole and quinazoline rings can significantly alter potency and selectivity against target enzymes.
- The presence of an amino group at position C-4 enhances enzyme inhibition compared to other substituents .
Comparative Biological Activity Table
| Compound | Activity Type | IC50 Value | Target |
|---|---|---|---|
| 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one | Anticancer | Low nM range | EGFR |
| Quinazoline Derivative A | Neuroprotective | 0.23 µM | AChE |
| Compound B | Antiproliferative | 0.12 µM | Various cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
